molecular formula C9H20N2O B020606 2-(4-Isopropylpiperazin-1-yl)ethanol CAS No. 103069-50-7

2-(4-Isopropylpiperazin-1-yl)ethanol

Cat. No. B020606
M. Wt: 172.27 g/mol
InChI Key: KDYNMWFSJAIPSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol involves multi-step chemical processes, starting from basic organic compounds. For instance, one method for synthesizing related piperazine derivatives includes reacting bromoethoxyphenoxy ethanol with hydroxyethylpiperazine under optimized conditions to achieve high yields (Wang Jin-peng, 2013). Another approach involves esterification and reduction processes starting from acetic acids to synthesize chlorophenyl ethanol derivatives, which might be adapted for 2-(4-Isopropylpiperazin-1-yl)ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylpiperazin-1-yl)ethanol, like many organic compounds, can be characterized using techniques such as NMR, IR, and MS. These techniques provide insights into the compound's functional groups, bonding patterns, and molecular geometry. For example, the structure of similar piperazine derivatives has been elucidated through spectral data, confirming the presence of specific substituents and functional groups (Z. Zaidi et al., 2021).

Chemical Reactions and Properties

2-(4-Isopropylpiperazin-1-yl)ethanol can undergo various chemical reactions, including substitution reactions, due to the presence of active hydrogen atoms. Its chemical properties are influenced by the piperazine ring and the ethanol group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Research on similar compounds shows that piperazine derivatives can be involved in complex chemical reactions leading to the synthesis of antimicrobial agents, demonstrating the chemical versatility of piperazine-based compounds (Z. Zaidi et al., 2021).

Scientific Research Applications

Catalytic Synthesis of Antimicrobial Agents

The compound 2-(4-Isopropylpiperazin-1-yl)ethanol has been utilized in the catalytic N-formylation for synthesizing a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones. These compounds exhibit promising antimicrobial properties against bacteria and fungi, with minimum inhibitory concentrations (MICs) observed in the range of 4–8 µg/mL. This research demonstrates the potential of this compound in the development of new antimicrobial agents (Patel & Park, 2015).

Investigation in Solubility and Thermodynamic Analysis

In another study, a novel antimicrobial agent synthesized from 2-(4-Isopropylpiperazin-1-yl)ethanol was analyzed for its solubility in various organic solvents. This research also provided a comprehensive thermodynamic analysis of the compound, offering insights into its dispersion ability and interactions, which are crucial for its pharmaceutical and industrial applications (Blokhina et al., 2021).

Role in Nanoscience and Materials Science

Ethanol, a related compound, serves as a dispersing medium for nanoparticle suspensions in the field of nanoscience and materials science. Understanding the optical constants of ethanol is essential for characterizing the optical properties of nanoparticles and comprehending fundamental properties of fluids themselves (Sani & Dell’Oro, 2016).

Biocatalytic Preparation of Pharmaceutical Intermediates

The compound also plays a significant role in the biocatalytic preparation of pharmaceutical intermediates. For instance, a study detailed the asymmetric reduction process to obtain optically pure intermediates using recombinant Escherichia coli cells. The research highlighted the improved efficacy of the process when conducted in a polar organic solvent-aqueous medium, indicating the compound's crucial role in pharmaceutical manufacturing (Chen et al., 2019).

properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNMWFSJAIPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406285
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylpiperazin-1-yl)ethanol

CAS RN

103069-50-7
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103069-50-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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